N,N-Bis(t-Boc) 3,4-difluoroaniline
Overview
Description
N,N-Bis(tert-Butoxycarbonyl) 3,4-Difluoroaniline is a chemical compound with the molecular formula C16H21F2NO4 and a molecular weight of 329.34 g/mol . It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atom of 3,4-difluoroaniline. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(tert-Butoxycarbonyl) 3,4-Difluoroaniline typically involves the protection of 3,4-difluoroaniline with tert-butoxycarbonyl groups. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually conducted in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of N,N-Bis(tert-Butoxycarbonyl) 3,4-Difluoroaniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(tert-Butoxycarbonyl) 3,4-Difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted aniline derivatives.
Deprotection Reactions: The primary product is 3,4-difluoroaniline after removal of the Boc groups.
Scientific Research Applications
N,N-Bis(tert-Butoxycarbonyl) 3,4-Difluoroaniline is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(tert-Butoxycarbonyl) 3,4-Difluoroaniline is primarily related to its role as a protected intermediate in organic synthesis. The Boc groups protect the amine functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, targeting specific molecular pathways and receptors.
Comparison with Similar Compounds
3,4-Difluoroaniline: The parent compound without Boc protection.
N-Boc 3,4-Difluoroaniline: A mono-protected derivative.
N,N-Bis(tert-Butoxycarbonyl) Aniline: Similar structure but without fluorine atoms.
Uniqueness: N,N-Bis(tert-Butoxycarbonyl) 3,4-Difluoroaniline is unique due to the presence of both Boc protecting groups and fluorine atoms, which enhance its stability and reactivity in synthetic applications. The fluorine atoms also impart unique electronic properties, making it valuable in the design of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
tert-butyl N-(3,4-difluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-7-8-11(17)12(18)9-10/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUWBPIKAQYWJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=C(C=C1)F)F)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682150 | |
Record name | Di-tert-butyl (3,4-difluorophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-65-2 | |
Record name | Imidodicarbonic acid, 2-(3,4-difluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl (3,4-difluorophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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